HMR 1031
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Overview
Description
HMR 1031 is a potent and specific integrin α4β1 or very late antigen 4 (VLA-4) receptor antagonist. It binds to vascular cell adhesion molecule-1 (VCAM-1) and fibronectin . This compound has shown potential as an inhaled drug for the treatment of asthma .
Chemical Reactions Analysis
HMR 1031 undergoes various chemical reactions, including binding to integrin α4β1 receptors. The common reagents and conditions used in these reactions include solvents like DMSO and ethanol . The major products formed from these reactions are complexes with VCAM-1 and fibronectin, which are crucial for its biological activity .
Scientific Research Applications
HMR 1031 has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it has been investigated as a potential treatment for asthma due to its ability to inhibit the recruitment of eosinophils in allergic responses . Additionally, it has been used in studies to understand the role of VLA-4 in various biological processes .
Mechanism of Action
Comparison with Similar Compounds
HMR 1031 is unique in its high specificity and potency as an integrin α4β1 receptor antagonist. Similar compounds include other VLA-4 antagonists that also target VCAM-1 and fibronectin. this compound stands out due to its potential as an inhaled drug for asthma treatment . Other similar compounds may not have the same level of specificity or may not be suitable for inhalation therapy.
Properties
CAS No. |
479203-71-9 |
---|---|
Molecular Formula |
C35H41N5O6 |
Molecular Weight |
627.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[4,4-dimethyl-3-[[4-[(2-methylphenyl)carbamoylamino]phenyl]methyl]-2,5-dioxoimidazolidin-1-yl]-4-methylpentanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C35H41N5O6/c1-22(2)19-29(31(43)37-28(20-30(41)42)25-12-7-6-8-13-25)40-32(44)35(4,5)39(34(40)46)21-24-15-17-26(18-16-24)36-33(45)38-27-14-10-9-11-23(27)3/h6-18,22,28-29H,19-21H2,1-5H3,(H,37,43)(H,41,42)(H2,36,38,45)/t28-,29-/m0/s1 |
InChI Key |
OPZVCXYTOHAOHN-VMPREFPWSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3C(=O)N(C(=O)C3(C)C)C(CC(C)C)C(=O)NC(CC(=O)O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(3S)-3-(((2S)-2-(4,4-dimethyl-3-(4-((((2-methylphenyl)amino)carbonyl)amino)benzyl)-2,5-dioxoimidazolidin-1-yl)-4-methylpentanoyl)amino)-3-phenylpropanoic acid HMR 1031 HMR-1031 HMR1031 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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